molecular formula C16H28N2O2 B6776373 N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide

N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide

Cat. No.: B6776373
M. Wt: 280.41 g/mol
InChI Key: ZFZPIPJGUAIODU-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide is a complex organic compound with a unique structure that includes cyclopentyl, cyclopropyl, and pyrrolidine rings

Properties

IUPAC Name

N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c19-11-13(10-12-4-1-2-5-12)17-16(20)15-6-3-9-18(15)14-7-8-14/h12-15,19H,1-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZPIPJGUAIODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(CO)NC(=O)C2CCCN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopentyl intermediate: This step involves the reaction of cyclopentyl bromide with a suitable nucleophile to form the cyclopentyl intermediate.

    Introduction of the hydroxypropan-2-yl group: The cyclopentyl intermediate is then reacted with an appropriate reagent to introduce the hydroxypropan-2-yl group.

    Formation of the pyrrolidine ring: The final step involves the formation of the pyrrolidine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.

    Biological Research: It is used in studies to understand its effects on biological systems and its potential as a bioactive molecule.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopentyl-3-hydroxypropan-2-yl)-1-cyclopropylpyrrolidine-2-carboxamide: shares structural similarities with other compounds that contain cyclopentyl, cyclopropyl, and pyrrolidine rings.

    tert-Butyl N-(1-cyclopentyl-3-hydroxypropan-2-yl)carbamate:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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